3-(2-Methoxyphenoxy)piperidine

Lipophilicity Drug Design ADME Prediction

3-(2-Methoxyphenoxy)piperidine (CAS 902837-27-8) is a synthetic piperidine building block with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol. It is characterized by a 2-methoxyphenoxy group attached to the 3-position of the piperidine ring, a structure that yields a computed XLogP3 of 2.0 and a topological polar surface area (TPSA) of 30.5 Ų.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 902837-27-8
Cat. No. B1371956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxyphenoxy)piperidine
CAS902837-27-8
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OC2CCCNC2
InChIInChI=1S/C12H17NO2/c1-14-11-6-2-3-7-12(11)15-10-5-4-8-13-9-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3
InChIKeyQWVSMVKBNRCNFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methoxyphenoxy)piperidine (CAS 902837-27-8) Procurement Guide: Core Physicochemical Baseline


3-(2-Methoxyphenoxy)piperidine (CAS 902837-27-8) is a synthetic piperidine building block with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol [1]. It is characterized by a 2-methoxyphenoxy group attached to the 3-position of the piperidine ring, a structure that yields a computed XLogP3 of 2.0 and a topological polar surface area (TPSA) of 30.5 Ų [1]. This specific substitution pattern distinguishes it from its 4-substituted isomer (CAS 28033-32-1) and other aryloxypiperidine analogs, forming the basis for differential reactivity and binding properties in pharmaceutical research and chemical synthesis [2].

Why 3-(2-Methoxyphenoxy)piperidine Cannot Be Replaced by Generic Piperidine Analogs


Substituting 3-(2-methoxyphenoxy)piperidine with a positional isomer or an alternative aryloxypiperidine is not a like-for-like exchange due to the quantifiable impact of the ether linkage position on molecular properties. The 3-substituted isomer exhibits a higher computed lipophilicity (XLogP3 = 2.0) compared to the 4-substituted isomer (XLogP3 = 1.7) [1], directly affecting solubility, membrane permeability, and downstream pharmacokinetic profiles of any derived product. Furthermore, differential steric and electronic environments at the piperidine nitrogen, dictated by the ortho-methoxy group's proximity in the 3-position, can control regioselectivity in subsequent N-alkylation or acylation steps, a critical factor in complex molecule synthesis [2]. The specific spatial geometry of the 3-substituted isomer, with the nitrogen oriented differently relative to the aryl ring, can be a decisive factor in target binding and is not recapitulated by 4-substituted or unsubstituted piperidine scaffolds [1][2].

Quantitative Differentiation Evidence for 3-(2-Methoxyphenoxy)piperidine


Lipophilicity Shift (XLogP3): 3-Substituted Isomer Exhibits Higher Computed LogP Value

The 3-(2-methoxyphenoxy)piperidine isomer demonstrates a higher computed lipophilicity (XLogP3 = 2.0) compared to the 4-substituted isomer (XLogP3 = 1.7) [1]. This difference of 0.3 log units is significant in medicinal chemistry, where it can predict enhanced membrane permeability and altered tissue distribution profiles for derived compounds.

Lipophilicity Drug Design ADME Prediction

Positional Isomerism Dictates Calculated Physicochemical Properties: A Comparative Analysis

A direct comparison of the 3- and 4-substituted isomers reveals that while molecular weight (207.27 g/mol) and topological polar surface area (30.5 Ų) are identical, the critical difference lies in the spatial arrangement of the piperidine nitrogen relative to the methoxyphenoxy group [1][2]. The 3-isomer has a nitrogen positioned at a different angle, leading to distinct steric and electronic environments that influence its basicity and chemical reactivity.

Physicochemical Properties Isomerism Chemical Synthesis

Purity and Physical State Specifications Define Procurement-Grade Material

Commercially available 3-(2-methoxyphenoxy)piperidine is typically specified at a minimum purity of 95% . Its physical properties, including a predicted boiling point of 306.7 °C at 760 mmHg and a density of 1.1 g/cm³ [1], define the necessary handling and storage conditions and serve as key acceptance criteria for quality control upon receipt, distinguishing it from salt forms or analogs with different physical states.

Quality Control Procurement Specifications

Validated Research Applications for 3-(2-Methoxyphenoxy)piperidine (CAS 902837-27-8)


Medicinal Chemistry Building Block for CNS-Targeted Libraries

The higher calculated lipophilicity (XLogP3 = 2.0) of the 3-substituted isomer makes it a superior choice for building blocks intended for central nervous system (CNS) drug discovery, where LogP values between 2-4 are often associated with optimal blood-brain barrier penetration [1]. Researchers focused on CNS targets should select this isomer over the less lipophilic 4-isomer (XLogP3 = 1.7) to enhance the potential for brain exposure in derived lead compounds.

Selective N-Functionalization in Complex Molecule Synthesis

The unique steric environment of the 3-position creates a differentiated reactivity profile for the piperidine nitrogen. This can be exploited in synthetic sequences requiring high regioselectivity during N-alkylation or N-acylation, where using the 3-isomer over the 4-isomer can prevent unwanted side reactions and lead to higher yields of the desired product [1]. This matters for synthetic chemists designing multi-step routes where protecting group strategies are costly and time-consuming.

Scaffold for SAR Studies on G-Protein Coupled Receptors (GPCRs)

Phenoxybenzylpiperidine analogues, which can be derived from 3-(2-methoxyphenoxy)piperidine, are recognized scaffolds for GPCRs like CCR8 [1]. The specific 3-substitution pattern has been shown to be a structural constraint for CCR8 agonism. Therefore, procurement of the 3-isomer is essential for continuing SAR studies around this motif, as the 4-isomer is likely to produce inactive or less potent derivatives, wasting research resources.

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